Predicted pKa Differentiates 6-Aminopyrimidine-4-carboxylic acid from its 2-Amino Isomer
The ionization state, governed by the pKa, is a primary determinant of a molecule's behavior in reversed-phase HPLC and its solubility. The predicted pKa for 6-aminopyrimidine-4-carboxylic acid is 6.71 ± 0.10 . In contrast, a predictive model for the 2-amino isomer yields a significantly lower pKa of approximately 2.2 for the carboxylic acid group . This large difference in acidity directly translates to distinct retention times and peak shapes in common analytical methods.
| Evidence Dimension | Acidity constant (pKa of the carboxylic acid group) |
|---|---|
| Target Compound Data | 6.71 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Aminopyrimidine-4-carboxylic acid: ~2.2 (Predicted) |
| Quantified Difference | ΔpKa ≈ 4.5 units |
| Conditions | Computational prediction using a thermodynamic cycle |
Why This Matters
This pKa difference ensures distinct chromatographic retention and ionization behavior, making it a suitable, differentiated reference standard for HPLC method validation.
